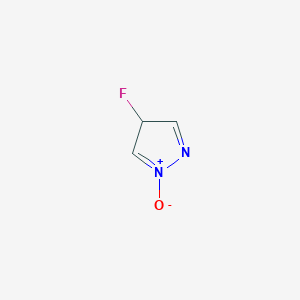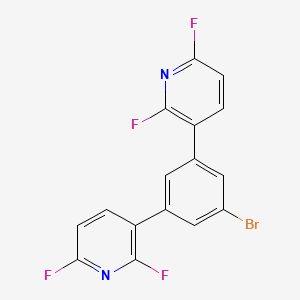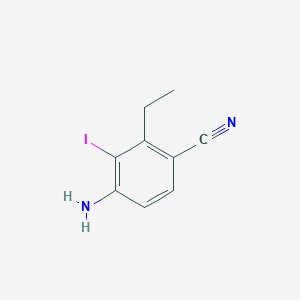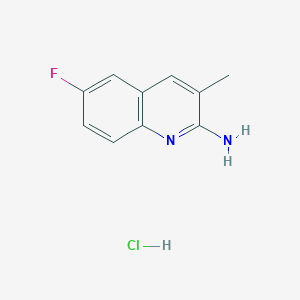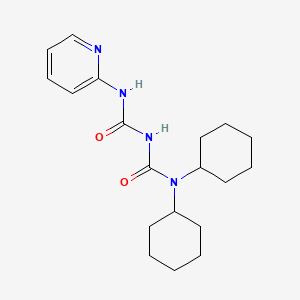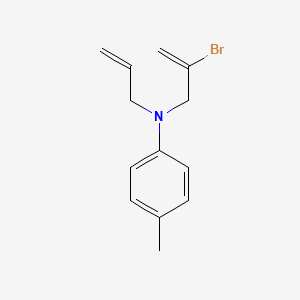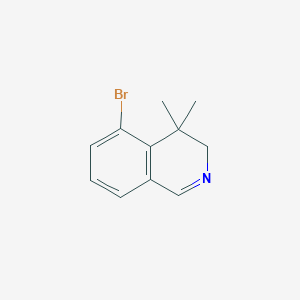
5-Bromo-3,4-dihydro-4,4-dimethylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3,4-dihydro-4,4-dimethylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a bromine atom and two methyl groups in the 3,4-dihydroisoquinoline structure imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dihydro-4,4-dimethylisoquinoline typically involves the bromination of 3,4-dihydro-4,4-dimethylisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and to ensure high selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The bromination reaction is monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3,4-dihydro-4,4-dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3,4-dihydro-4,4-dimethylisoquinoline.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline derivatives.
Reduction: 3,4-Dihydro-4,4-dimethylisoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-3,4-dihydro-4,4-dimethylisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3,4-dihydro-4,4-dimethylisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinoline core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3,4-dihydroxybenzaldehyde: Another brominated compound with different functional groups.
6-Bromo-5,8-dimethylisoquinoline: A structurally similar isoquinoline derivative with additional methyl groups.
Uniqueness
5-Bromo-3,4-dihydro-4,4-dimethylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the 3,4-dihydroisoquinoline core makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
1430563-80-6 |
|---|---|
Fórmula molecular |
C11H12BrN |
Peso molecular |
238.12 g/mol |
Nombre IUPAC |
5-bromo-4,4-dimethyl-3H-isoquinoline |
InChI |
InChI=1S/C11H12BrN/c1-11(2)7-13-6-8-4-3-5-9(12)10(8)11/h3-6H,7H2,1-2H3 |
Clave InChI |
YCJWSEZFWCEGDF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN=CC2=C1C(=CC=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl](/img/structure/B12636922.png)
![3-[(3aR,6aS)-5'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12636930.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 9-(hydroxymethyl)-, (5R,9R)-rel-](/img/structure/B12636939.png)

![(3aS,4R,9aS,9bR)-2-(4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12636957.png)

![N,N-Dicyclohexyl-N'-[(pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B12636965.png)
![1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12636970.png)
